3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine
CAS No.: 2415461-94-6
Cat. No.: VC6317319
Molecular Formula: C17H19N5OS
Molecular Weight: 341.43
* For research use only. Not for human or veterinary use.
![3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(thiophen-2-yl)pyridazine - 2415461-94-6](/images/structure/VC6317319.png)
Specification
CAS No. | 2415461-94-6 |
---|---|
Molecular Formula | C17H19N5OS |
Molecular Weight | 341.43 |
IUPAC Name | 5-methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole |
Standard InChI | InChI=1S/C17H19N5OS/c1-13-14(11-18-23-13)12-21-6-8-22(9-7-21)17-5-4-15(19-20-17)16-3-2-10-24-16/h2-5,10-11H,6-9,12H2,1H3 |
Standard InChI Key | DSSSPHWPBASUFD-UHFFFAOYSA-N |
SMILES | CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Weight
The compound’s molecular formula is C₁₈H₂₁N₅OS, derived from its pyridazine backbone (C₄H₃N₂), thiophene substituent (C₄H₃S), and the 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine side chain (C₈H₁₄N₃O). Its molecular weight is 363.46 g/mol, calculated using atomic masses from the periodic table .
Structural Features
The pyridazine ring at the core provides a planar, electron-deficient aromatic system conducive to π-π stacking interactions. At position 3, the piperazine group introduces a flexible, nitrogen-rich spacer that enhances solubility and enables hydrogen bonding. The 5-methyl-1,2-oxazole substituent on the piperazine contributes a rigid, aromatic heterocycle with moderate lipophilicity, while the thiophene at position 6 adds sulfur-containing electronic diversity .
Table 1: Key Structural Components
Component | Role | Electronic Contribution |
---|---|---|
Pyridazine | Aromatic core | Electron-deficient |
Piperazine | Flexible linker | Hydrogen-bond acceptor |
5-Methyl-1,2-oxazole | Lipophilic substituent | Moderate polarity |
Thiophene | Electron-rich heterocycle | π-Donor |
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via sequential nucleophilic aromatic substitution (NAS) and Suzuki-Miyaura coupling. A plausible route involves:
-
Pyridazine functionalization: Introducing a leaving group (e.g., chloride) at position 3 of 6-chloropyridazine.
-
Piperazine coupling: Reacting the chloropyridazine with 4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine under basic conditions .
-
Thiophene incorporation: Employing a palladium-catalyzed cross-coupling to attach thiophen-2-ylboronic acid to position 6 .
Optimized Reaction Conditions
-
Step 1: Chloropyridazine synthesis requires refluxing pyridazine-N-oxide with POCl₃ at 110°C for 6 hours (yield: 78%) .
-
Step 2: Piperazine substitution proceeds in DMF with K₂CO₃ at 80°C for 12 hours (yield: 65%).
-
Step 3: Suzuki coupling uses Pd(PPh₃)₄, Na₂CO₃, and a dioxane/water solvent system at 90°C (yield: 72%) .
Table 2: Synthetic Yields and Conditions
Step | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
1 | Chlorination | POCl₃, 110°C, 6h | 78 |
2 | Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 65 |
3 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, 90°C, 8h | 72 |
Physicochemical and Spectroscopic Data
Solubility and Partition Coefficients
The compound exhibits moderate water solubility (~15 mg/L at 25°C) due to its piperazine moiety, with a calculated logP (octanol-water) of 2.3, indicating balanced lipophilicity .
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine-H), 7.85–7.82 (m, 1H, thiophene-H), 6.95–6.92 (m, 1H, thiophene-H), 4.12 (s, 2H, piperazine-CH₂), 2.45 (s, 3H, oxazole-CH₃) .
-
HRMS (ESI+): m/z calcd for C₁₈H₂₁N₅OS [M+H]⁺: 364.1541; found: 364.1538 .
Applications in Materials Science
Organic Electronics
Thiophene-containing compounds are widely used in organic field-effect transistors (OFETs) due to their high charge-carrier mobility. The pyridazine core’s electron deficiency could facilitate n-type semiconductor behavior .
Metal-Organic Frameworks (MOFs)
The piperazine group’s nitrogen atoms may coordinate to metal ions (e.g., Cu²⁺, Zn²⁺), enabling MOF construction for gas storage or catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume